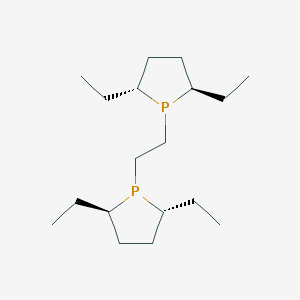

(R,R)-Et-BPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLVPABLMMKI-BRSBDYLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465660 | |

| Record name | (R,R)-Et-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-62-9 | |

| Record name | Et-bpe, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Et-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ET-BPE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-Et-BPE: A Comprehensive Technical Guide to a Privileged Chiral Ligand for Asymmetric Catalysis

Introduction: The Rise of Electron-Rich Phospholanes in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a watershed moment, enabling the synthesis of single-enantiomer compounds with unparalleled efficiency and selectivity.[1][2] Among these, the C₂-symmetric bis(phospholane) ligands, particularly the DuPhos and Bis(phospholano)ethane (BPE) families developed by Mark J. Burk and his team, represent a significant advancement.[3] These ligands feature electron-rich phosphorus atoms within a conformationally rigid five-membered phospholane ring, a combination that imparts exceptional reactivity and enantioselectivity to their transition metal complexes.

This guide focuses on a key member of this class: (R,R)-Et-BPE , chemically known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane. Its robust performance, particularly in rhodium- and ruthenium-catalyzed asymmetric hydrogenations, has established it as a "privileged ligand" in both academic research and industrial-scale synthesis of chiral pharmaceuticals and fine chemicals.[4] We will delve into the structural nuances, a detailed, field-proven synthetic protocol, physicochemical properties, and the mechanistic underpinnings of its efficacy in asymmetric catalysis, providing researchers and drug development professionals with a comprehensive understanding of this powerful synthetic tool.

Molecular Structure and Stereochemical Integrity

The efficacy of this compound is intrinsically linked to its well-defined three-dimensional structure. The molecule possesses C₂ symmetry, with two stereogenic centers located at the 2 and 5 positions of each phospholane ring. The "(R,R)" designation refers to the absolute configuration at these four chiral carbons, which dictates the chiral environment around the coordinated metal center.

-

Chemical Name: (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane

-

Synonyms: this compound

-

CAS Number: 136705-62-9[5]

The phospholane rings adopt a twisted conformation, and the ethyl substituents at the C2 and C5 positions create a chiral pocket that effectively discriminates between the two faces of a prochiral substrate. The ethane bridge connecting the two phosphorus atoms ensures a specific bite angle when coordinated to a metal, a critical parameter for catalytic activity and selectivity.[6]

Synthesis of this compound: A Multi-Step Protocol from a Chiral Pool

The synthesis of this compound is a multi-step process that begins with a readily available chiral precursor, (2R,5R)-hexanediol. The causality behind this synthetic route is the establishment of the key stereocenters early on, which are then carried through to the final ligand.

Core Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

-

Chiral Precursor Synthesis: Generation of the key intermediate, (2R,5R)-hexanediol.

-

Activation of Hydroxyl Groups: Conversion of the diol to a more reactive intermediate, the cyclic sulfate.

-

Phospholane Ring Formation: Reaction of the cyclic sulfate with a diphosphine source to construct the final ligand.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of established methodologies and requires strict adherence to anhydrous and anaerobic techniques, particularly in the final steps.

Step 1: Synthesis of (2R,5R)-Hexanediol

The chiral diol is the cornerstone of this synthesis. While several methods exist, a highly effective approach involves the diastereoselective reduction of 2,5-hexanedione using biocatalysis, for instance, with the microorganism Lactobacillus kefir, which can provide the desired (2R,5R) stereoisomer in high enantiomeric and diastereomeric excess.[7]

Step 2: Synthesis of (3R,6R)-3,6-Octanediol Cyclic Sulfate

This step activates the hydroxyl groups for subsequent nucleophilic attack by the phosphide. The use of a cyclic sulfate is advantageous as it is a crystalline, stable intermediate.[1]

-

Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with (2R,5R)-hexanediol and an appropriate solvent such as carbon tetrachloride or dichloromethane.

-

Cyclic Sulfite Formation: The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the consumption of the diol is confirmed (e.g., by TLC or GC analysis).

-

Oxidation: In a separate flask, a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of sodium periodate (NaIO₄) are suspended in a mixture of acetonitrile and water.

-

Reaction: The crude cyclic sulfite solution is added to the oxidant suspension at 0 °C. The reaction is vigorously stirred, and its progress is monitored until the complete conversion to the cyclic sulfate.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude cyclic sulfate is then purified by recrystallization to yield a stable, crystalline solid.

Step 3: Synthesis of (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane (this compound)

This final step involves the formation of the phospholane rings through a double nucleophilic substitution. This reaction is highly sensitive to air and moisture.

-

Phosphine Source Preparation: 1,2-Bis(phosphino)ethane is prepared separately and converted to its dilithio salt by reaction with two equivalents of a strong base like n-butyllithium in an anhydrous ether solvent (e.g., THF) at low temperature.

-

Reaction Setup: A Schlenk flask is charged with the crystalline (3R,6R)-3,6-octanediol cyclic sulfate under an inert atmosphere (argon or nitrogen). Anhydrous THF is added to dissolve the sulfate.

-

Nucleophilic Addition: The freshly prepared solution of dilithio-1,2-bis(phosphino)ethane is slowly added to the cyclic sulfate solution at a controlled temperature (e.g., -78 °C to 0 °C). This initiates the first nucleophilic attack to open the sulfate ring.

-

Cyclization: After the initial addition, the reaction mixture is allowed to warm to room temperature. A second equivalent of a strong base is often required to facilitate the second intramolecular nucleophilic attack, displacing the sulfate group and forming the second C-P bond to close the phospholane rings.[1]

-

Purification: After quenching the reaction, the solvent is removed under vacuum. The resulting crude this compound is purified by vacuum distillation or chromatography under inert conditions to yield a colorless to pale-yellow liquid.[8]

Physicochemical and Spectroscopic Data

The proper characterization of this compound is crucial for quality control and for understanding its behavior in catalytic systems.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale-yellow liquid | [8] |

| Boiling Point | 104-106 °C at 0.05 mmHg | [9] |

| Density | 0.939 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.5249 | [9] |

| Specific Rotation | +320° ±4° (c 1, hexane) | [8] |

| ³¹P NMR (of [Rh(this compound)COD)]BF₄) | 73.5 ppm (d, J(P-Rh) = 145.5 Hz) in CD₂Cl₂ | [6] |

Note: The ³¹P NMR data is for the rhodium complex, as the free ligand is highly air-sensitive and often handled as its more stable metal complex.

Mechanism of Action in Asymmetric Hydrogenation

This compound, when complexed with a transition metal like rhodium, forms a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins. The currently accepted mechanism for many rhodium-diphosphine catalyzed hydrogenations of functionalized olefins (like enamides) is the "unsaturated pathway".

Caption: Simplified catalytic cycle for Rh-(R,R)-Et-BPE hydrogenation.

-

Substrate Coordination: The prochiral olefin coordinates to the cationic rhodium center, which bears the this compound ligand (L*). This coordination forms two diastereomeric catalyst-substrate adducts.

-

Enantioselection (Curtin-Hammett Principle): While one diastereomer may be thermodynamically more stable (the major diastereomer), the key to high enantioselectivity often lies in the much faster rate of the subsequent step for the less stable, minor diastereomer.[3]

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydride complex.

-

Migratory Insertion: One of the hydride ligands migrates to one of the olefinic carbons, forming a rhodium-alkyl bond and creating the new stereocenter. The rigid C₂-symmetric backbone of the Et-BPE ligand directs this insertion to occur on a specific face of the double bond.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, reductively eliminating the hydrogenated product and regenerating the active Rh(I) catalyst.

The electron-rich nature of the alkylphospholane enhances the rate of oxidative addition of H₂, contributing to the high turnover frequencies observed with these catalysts.

Applications in High-Stakes Synthesis

The true measure of a chiral ligand is its performance in demanding synthetic applications. Rhodium and Ruthenium complexes of this compound have demonstrated exceptional performance in the asymmetric hydrogenation of a wide variety of substrates.

| Substrate Class | Product Type | Typical Enantiomeric Excess (ee) | Key Features & Industrial Relevance | Reference(s) |

| α-Enamides | Chiral α-Amino Acids | >95% | Direct precursors to unnatural amino acids, crucial building blocks for peptide drugs and other pharmaceuticals. | |

| β-(Acylamino)acrylates | Chiral β-Amino Acids | >99% | Synthesis of β-amino acids, components of various bioactive molecules including antivirals and antibiotics. | |

| Itaconic Acids | Chiral Substituted Succinic Acids | >98% | Valuable chiral building blocks for agrochemicals and polymers. | |

| Enol Acetates | Chiral Alcohols | >97% | A route to chiral alcohols, which are ubiquitous in natural products and pharmaceutical agents. | |

| β-Keto Esters | Chiral β-Hydroxy Esters | >99% | Key intermediates for the synthesis of statins (e.g., candoxatril) and other important drugs. |

One of the hallmark industrial applications of this ligand family is in the synthesis of chiral amines through the hydrogenation of enamides or the reductive amination of ketones. For instance, the synthesis of pivotal glutarate intermediates for drugs like Candoxatril has been achieved with high efficiency using Me-DuPHOS-Rh catalysts, a close relative of Et-BPE, showcasing the industrial viability of this ligand class.

Conclusion and Future Outlook

This compound has cemented its position as a highly effective and reliable chiral ligand for asymmetric catalysis. Its synthesis, though multi-stepped, starts from accessible chiral materials and results in a ligand whose structural rigidity and electronic properties translate into exceptional performance. The deep understanding of its mechanism of action continues to guide the development of new catalytic processes. For researchers and professionals in drug development, this compound and its analogs remain indispensable tools for the efficient and scalable production of enantiomerically pure molecules, underscoring the enduring power of rational ligand design in modern organic synthesis.

References

-

Stadler, A., et al. (2002). Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol. Applied Microbiology and Biotechnology, 58(5), 595-599. Available at: [Link]

- Burk, M. J. (1994). Chiral phospholanes via chiral 1,4-diol cyclic sulfates. Google Patents, CA2112258C.

-

Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. Available at: [Link]

-

Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 401-407. Available at: [Link]

-

Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519. Available at: [Link]

-

Global Substance Registration System. ET-BPE, (R,R)-. GSRS. Available at: [Link]

-

Schulz, J., et al. (2011). (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E, 67(Pt 12), m1730. Available at: [Link]

Sources

- 1. CA2112258C - Chiral phospholanes via chiral 1,4-diol cyclic sulfates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. DuPhos - Wikipedia [en.wikipedia.org]

- 4. scilit.com [scilit.com]

- 5. Sci-Hub. Expanding the Family of Phospholane-Based Ligands: 1,2-Bis(2,5-diphenylphospholano)ethane. / ChemInform, 2003 [sci-hub.ru]

- 6. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diastereoselective synthesis of optically active (2 R,5 R)-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(R,R)-Et-BPE: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis

For researchers, scientists, and drug development professionals engaged in the pursuit of stereochemically pure molecules, the choice of a chiral ligand is paramount. Among the pantheon of successful ligands, the Bis(phospholano)ethane (BPE) family, developed by Burk and coworkers, stands out for its remarkable efficacy in asymmetric catalysis. This in-depth technical guide focuses on a key member of this family: (R,R)-Et-BPE. We will delve into its core attributes, synthesis, mechanistic underpinnings, and practical applications, providing the field-proven insights necessary to leverage this powerful tool in your own research.

Introduction: The Significance of this compound

This compound, formally known as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, is a C₂-symmetric, electron-rich, chiral bisphosphine ligand. Its structure is characterized by a two-carbon backbone connecting two phospholane rings, each bearing two ethyl groups at the stereogenic centers C2 and C5. This specific stereochemistry, (2R, 5R) on both rings, creates a highly effective and predictable chiral environment around a coordinated metal center.

The success of this compound and its analogues, such as DuPhos, stems from the conformational rigidity of the phospholane rings and the steric bulk of the substituents. This rigidity minimizes the number of accessible conformations in the catalytic intermediate, leading to a more defined transition state and, consequently, higher enantioselectivity. The electron-donating nature of the alkylphosphino groups also enhances the catalytic activity of the metal center.[1]

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use and storage.

| Property | Value |

| Full Name | (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane |

| Abbreviation | This compound |

| CAS Number | 136705-62-9 |

| Molecular Formula | C₁₈H₃₆P₂ |

| Molecular Weight | 314.43 g/mol |

| Appearance | Colorless to pale-yellow liquid |

| Boiling Point | 104-106 °C at 0.05 mmHg |

| Density | 0.939 g/mL at 25 °C |

Spectroscopic Data:

-

³¹P NMR (of the [Rh(this compound)(COD)]BF₄ complex in CD₂Cl₂): 73.5 ppm (doublet, J(P-Rh) = 145.5 Hz)[2]

Handling and Storage:

This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3][4] Oxidation of the phosphine groups to phosphine oxides will deactivate the ligand. It should be stored in a tightly sealed container in a cool, dry place.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available chiral starting material. The following is a representative synthetic route adapted from the seminal work on BPE ligands.

Figure 1: General synthetic workflow for this compound.

Step-by-Step Synthesis Overview:

-

Preparation of the Chiral Diol: The synthesis typically starts from a chiral pool material, such as D-mannitol, which is converted into the key intermediate, (3R,6R)-octane-3,6-diol.

-

Formation of the Cyclic Sulfate: The chiral diol is then treated with thionyl chloride (SOCl₂) to form the corresponding cyclic sulfite, which is subsequently oxidized (e.g., with RuCl₃/NaIO₄) to the cyclic sulfate.

-

Ring-Opening and Phosphine Introduction: The cyclic sulfate is a potent dielectrophile. It is reacted with a source of the P-CH₂-CH₂-P backbone, such as the dianion of 1,2-bis(phosphino)ethane, which is generated in situ using a strong base like n-butyllithium. This step involves a double nucleophilic substitution with inversion of configuration at the carbon centers, leading to the formation of the two phospholane rings with the desired (2R,5R) stereochemistry.

Mechanism of Asymmetric Hydrogenation

This compound is most famously employed in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The mechanism of this transformation has been extensively studied, and two primary catalytic cycles are often discussed: the "unsaturated" and the "dihydride" pathways. The operative mechanism can depend on the specific substrate and reaction conditions.

Figure 2: Simplified catalytic cycles for Rh-catalyzed asymmetric hydrogenation. L = this compound, S = solvent.

In the unsaturated pathway , the prochiral olefin coordinates to the rhodium-ligand complex first, followed by the oxidative addition of hydrogen. In contrast, the dihydride pathway involves the initial formation of a rhodium-dihydride species, which then coordinates the olefin. In both cases, the this compound ligand creates a chiral pocket that forces the olefin to coordinate in a specific orientation. This facial selectivity dictates which enantiomer of the product is formed upon migratory insertion and reductive elimination. The rigidity of the BPE ligand framework is crucial for maintaining this well-defined chiral environment throughout the catalytic cycle, leading to high enantiomeric excesses.[5]

Applications in Asymmetric Catalysis

The primary application of this compound is in rhodium-catalyzed asymmetric hydrogenation of a variety of prochiral substrates. The high enantioselectivities and turnover numbers achieved with this ligand have made it a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.[6]

Asymmetric Hydrogenation of Enamides:

One of the most successful applications of this compound is the asymmetric hydrogenation of enamides to produce chiral amines and their derivatives. This reaction is of significant importance in the synthesis of many pharmaceuticals.

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99 | >99 | [7] |

| N-Acetyl-α-phenylenamide | (R)-N-(1-Phenylethyl)acetamide | >99 | 96 | |

| N-Acetyl-α-(p-methoxyphenyl)enamide | (R)-N-(1-(4-Methoxyphenyl)ethyl)acetamide | >99 | 95 | [7] |

Asymmetric Hydrogenation of Itaconic Acid Derivatives:

The hydrogenation of itaconic acid and its esters provides access to chiral succinic acid derivatives, which are versatile building blocks in organic synthesis.

| Substrate | Product | Yield (%) | ee (%) | Reference |

| Dimethyl itaconate | (R)-2-Methylsuccinic acid dimethyl ester | >99 | 98 | [8] |

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The following is a representative experimental protocol for the asymmetric hydrogenation of an enamide using a Rh-(R,R)-Et-BPE catalyst.

Figure 3: Experimental workflow for asymmetric hydrogenation.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed methanol

-

High-purity hydrogen gas

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under a stream of argon, dissolve [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol) and this compound (e.g., 1.7 mg, 0.0055 mmol) in anhydrous, degassed methanol (5 mL) in a Schlenk flask. Stir the solution for 15-20 minutes to allow for complex formation.

-

Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 110 mg, 0.5 mmol) in anhydrous, degassed methanol (5 mL).

-

Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 2 atm). Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).

-

Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The residue can be purified by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove the catalyst.

-

Analysis: Determine the yield of the isolated product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Conclusion

This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its robust performance, particularly in the rhodium-catalyzed asymmetric hydrogenation of enamides and other prochiral olefins, provides a reliable and efficient route to enantiomerically pure compounds. The rational design of this ligand, based on a C₂-symmetric, electron-rich, and conformationally rigid phospholane backbone, is a testament to the power of ligand design in controlling catalytic processes. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of the properties, synthesis, and application of this compound is a valuable asset in the development of innovative and efficient synthetic methodologies.

References

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Saito, Y., & Kobayashi, S. (2020). Development of Robust Heterogeneous Chiral Rhodium Catalysis Utilizing Acid–Base and Electrostatic Interactions for Efficient Continuous-Flow Asymmetric Hydrogenations. Journal of the American Chemical Society, 142(38), 16546–16551. [Link]

-

Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 80(4), 757-768. [Link]

-

van den Berg, M., et al. (2002). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007. [Link]

-

Xing, Y., et al. (2011). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 47(26), 7512-7514. [Link]

-

van den Berg, M., et al. (2002). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. University of Groningen Research Portal. [Link]

-

Reddit. (2015). how to deal with an air sensitive solid?[Link]

-

Mei, P., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53(11), 6735-6778. [Link]

-

Pye, P. J., et al. (2016). Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(22), 6531-6535. [Link]

-

Byers, J. A., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2089–2101. [Link]

-

Zhu, G., et al. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. [Link]

-

ResearchGate. (n.d.). Table 3. Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed...[Link]

-

NMR Service. 31 Phosphorus NMR. [Link]

-

Byers, J. A., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Publications. [Link]

-

Dalton Transactions. (n.d.). RSC Publishing. [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Mei, P., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. [Link]

-

Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]

-

McCulloch, B., et al. (1990). Catalyst-substrate adducts in asymmetric catalytic hydrogenation. Crystal and molecular structure of (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-. beta. -propyl-. alpha. -acetamidoacrylate))rhodium tetrafluoroborate, (Rh(DIPAMP)(MPAA))BF sub 4. OSTI.GOV. [Link]

-

Schulz, J., et al. (2010). (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. Acta Crystallographica Section E: Structure Reports Online, 66(7), m798. [Link]

-

ResearchGate. (n.d.). Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. [Link]

-

ResearchGate. (n.d.). Hydrogenation of methyl 2-acetamidoacrylate catalysed by a molecular rhodium(I) complex. Top. [Link]

-

Organic Syntheses. (2007). Working with Hazardous Chemicals. [Link]

-

ResearchGate. (n.d.). Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. [Link]

-

Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed by [Rh(COD) 2 ]BF 4 with Monophosphite (PO) Ligands a. [Link]

-

Organic Syntheses. (n.d.). Preparation of (R,R)-1,2:4,5-Diepoxypentane. [Link]

-

ResearchGate. (n.d.). Mark BURK. [Link]

-

Tang, W., & Zhang, X. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. Organic Letters, 5(2), 205–207. [Link]

-

Organic Syntheses. (n.d.). Preparation of (S)-1-Phenyl-3-butyn-1-ol. [Link]

-

Ramalingam, B., et al. (2022). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 26(4), 1184–1190. [Link]

-

Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(13), 3910-3919. [Link]

-

Reek, J. N. H., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society, 141(29), 11627–11638. [Link]

-

University of Scranton. (2019). Discussion Addendum for: Preparation of (R,R)-1,2:4,5- Diepoxypentane. [Link]

-

Organic Syntheses. (n.d.). Preparation of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

(R,R)-Et-BPE: A Technical Guide to a Privileged Chiral Ligand in Asymmetric Catalysis

Introduction

In the field of asymmetric synthesis, the development of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed reactions is of paramount importance. Among the pantheon of successful ligands, the phospholane-based BPE family, developed by Burk and coworkers, stands out for its remarkable efficiency and broad applicability. This guide focuses specifically on (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as (R,R)-Et-BPE. This C₂-symmetric bisphosphine ligand is renowned for its ability to form highly active and enantioselective catalysts, particularly with rhodium, for asymmetric hydrogenation reactions.[1] Its robust performance, characterized by high turnover numbers and exceptional enantiomeric excesses, has made it a valuable tool for the synthesis of chiral molecules in pharmaceutical and fine chemical industries.[2] This document provides an in-depth overview of the core properties of this compound, its primary applications, and detailed protocols for its use in a research setting.

Core Properties and Specifications

This compound is a chiral, air-sensitive phosphine ligand.[3] Its structural rigidity and the stereogenic centers on the phospholane rings are crucial for creating a well-defined and effective chiral environment around the metal center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 136705-62-9 | [3][4][5] |

| Molecular Formula | C₁₈H₃₆P₂ | [3][4][5] |

| Molecular Weight | 314.43 g/mol | [3][4] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Purity | ≥95% to 98+% | [3][4] |

| Density | 0.939 g/mL at 25 °C | |

| Boiling Point | 104-106 °C at 0.05 mmHg | [3] |

| Specific Rotation | +320° ±4° (c=1, hexane) | [3] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). | |

| Handling | Air-sensitive; should be handled under an inert atmosphere (e.g., Argon or Nitrogen). | [3] |

Mechanism of Action and Application in Asymmetric Catalysis

The primary application of this compound is as a bidentate ligand in transition metal catalysis, most notably in asymmetric hydrogenation. The ligand chelates to a metal precursor, such as a rhodium(I) salt, to form a chiral active catalyst.

The efficacy of the this compound ligand stems from its phospholane structure. The five-membered rings are conformationally restricted, which, combined with the two stereocenters on each ring, creates a highly organized and sterically demanding chiral pocket around the metal. When a prochiral substrate coordinates to this catalyst, one face is sterically shielded, forcing the delivery of hydrogen to occur preferentially from the other face, thus inducing high enantioselectivity.

Rhodium complexes of BPE ligands are particularly effective for the hydrogenation of various prochiral substrates, including enamides, enol esters, and itaconic acids, yielding chiral amines and alcohols with excellent enantiomeric excess (ee). These catalysts exhibit high efficiency, allowing for substrate-to-catalyst (S/C) ratios of up to 50,000.

Beyond hydrogenation, BPE ligands have been employed in other asymmetric transformations, such as hydroformylation and conjugate additions.[2][6] The ethyl-substituted version, this compound, offers a specific steric profile that can be optimal for certain classes of substrates compared to its methyl or phenyl analogues.

Caption: Experimental workflow for this compound catalyzed asymmetric hydrogenation.

Experimental Protocol: In Situ Catalyst Generation and Asymmetric Hydrogenation

This protocol describes a representative procedure for the asymmetric hydrogenation of an enamide substrate using an in situ prepared Rhodium-(R,R)-Et-BPE catalyst.[7] This method is advantageous for screening and optimization as it bypasses the need to isolate the often air-sensitive metal complex.

Safety Precautions:

-

This procedure involves flammable solvents and hydrogen gas, which is explosive.[8] All steps must be performed in a well-ventilated fume hood.

-

Pressure reactions should be conducted behind a blast shield.[8]

-

This compound and the rhodium precursor are air-sensitive and should be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Materials:

-

This compound (CAS: 136705-62-9)[4]

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

-

Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

-

High-purity hydrogen gas

-

Schlenk flask or high-pressure autoclave

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

Part 1: In Situ Catalyst Preparation

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the rhodium precursor, [Rh(COD)₂]BF₄ (1 mol%). The amount is based on the substrate to be hydrogenated.

-

Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.

-

Ligand Addition: Under a positive pressure of inert gas, add a solution of this compound (1.05-1.1 mol%) in a minimal amount of degassed solvent via syringe. Causality: A slight excess of the ligand ensures complete coordination to the rhodium center.

-

Stirring: Stir the resulting solution at room temperature for 15-20 minutes. A color change is typically observed as the ligand displaces the COD ligand and coordinates to the rhodium, forming the active catalyst complex.[1]

Part 2: Asymmetric Hydrogenation

-

Substrate Addition: Add the prochiral enamide substrate (100 mol%) to the flask, either as a solid under a flow of inert gas or as a solution in degassed solvent.

-

Purge with Hydrogen: Seal the reaction vessel. If using a balloon, evacuate and backfill with hydrogen gas three times. If using an autoclave, flush the vessel with hydrogen gas at low pressure.[8] Causality: This ensures the reaction atmosphere is exclusively hydrogen, maximizing reaction rate and preventing side reactions.

-

Pressurize: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC, GC, or ¹H NMR). Reaction times can vary from minutes to several hours.

-

Depressurization: Carefully vent the excess hydrogen gas in the fume hood.[8]

Part 3: Workup and Analysis

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by passing it through a short plug of silica gel to remove the catalyst, followed by recrystallization or column chromatography if necessary.

-

Analysis: Determine the enantiomeric excess (%ee) of the product using chiral HPLC or GC.

Caption: Logical relationship from ligand and metal to final chiral product.

Conclusion

This compound has established itself as a privileged and highly effective chiral ligand for asymmetric catalysis. Its well-defined structure translates into exceptional levels of enantiocontrol in rhodium-catalyzed hydrogenations, providing reliable access to enantiomerically enriched building blocks. The straightforward preparation of its active catalyst species in situ further enhances its utility in both academic research and industrial applications. As the demand for enantiopure pharmaceuticals and agrochemicals continues to grow, the role of robust and efficient catalytic systems, enabled by ligands like this compound, will remain critically important.

References

-

Crystal structure of bis[(R,R)-1,2-(binaphthylphosphonito)ethane]dichloridoiron(II) dichloromethane disolvate. National Institutes of Health (PMC). [Link]

-

Et-bpe, (R,R)- | C18H36P2 | CID 11433485. PubChem, National Institutes of Health. [Link]

-

Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. [Link]

-

(+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate. National Institutes of Health (PMC). [Link]

-

(S,S)-Duphos and BPE Rhodium Catalyst Kit for Asymmetric Hydrogenation. J&K Scientific. [Link]

-

Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. American Chemical Society Publications. [Link]

- Process for preparing cationic rhodium complexes.

-

Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]

-

Hydrogenation of ethylene on metallic catalysts. NIST Technical Series Publications. [Link]

Sources

- 1. (+)-{1,2-Bis[(2R,5R)-2,5-diethylphospholan-1-yl]ethane-κ 2 P,P′}(η 4-cycloocta-1,5-diene)rhodium(I) tetrafluoridoborate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. strem.com [strem.com]

- 4. scbt.com [scbt.com]

- 5. Et-bpe, (R,R)- | C18H36P2 | CID 11433485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. strem.com [strem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sarponggroup.com [sarponggroup.com]

An In-depth Technical Guide to the Mechanism of (R,R)-Et-BPE in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1] Among the vast arsenal of chiral ligands developed, the C2-symmetric phospholane-based ligands, such as (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane, commonly known as (R,R)-Et-BPE, have emerged as powerful tools for achieving high enantioselectivity in a variety of metal-catalyzed reactions.[2] This guide provides a comprehensive overview of the mechanistic intricacies of this compound in asymmetric catalysis, with a primary focus on its role in asymmetric hydrogenation. We will delve into the structural features of the ligand, the nature of the metal-ligand complex, the catalytic cycle, and practical considerations for its application in research and development.

Introduction to this compound: A Privileged Ligand

This compound, with the CAS Number 136705-62-9, is a chiral bisphosphine ligand characterized by a C2-symmetric backbone and two phospholane rings, each bearing two ethyl groups at the stereogenic carbon centers.[3] Its empirical formula is C18H36P2, and it has a molecular weight of 314.43 g/mol .[3] The "BPE" designation stands for bis(phospholano)ethane. The "(R,R)" prefix specifies the absolute configuration of the two stereogenic carbon atoms within each phospholane ring. This specific stereochemistry is crucial for inducing high levels of asymmetry in catalytic transformations.

The development of BPE ligands, alongside the related DuPhos ligands, marked a significant advancement in asymmetric hydrogenation.[4] These ligands, when complexed with transition metals like rhodium and ruthenium, form highly active and enantioselective catalysts.[5] The success of this compound and its analogues lies in their conformational rigidity and the chiral environment they create around the metal center, which effectively dictates the stereochemical outcome of the reaction.

Key Structural Features and Their Mechanistic Implications

The efficacy of this compound as a chiral ligand stems from several key structural attributes:

-

C2-Symmetry: The C2-symmetric nature of the ligand simplifies the stereochemical analysis of the catalytic reaction, as it reduces the number of possible diastereomeric transition states.

-

Phospholane Rings: The five-membered phospholane rings are conformationally constrained, which imparts a well-defined and rigid chiral environment around the metal center. This rigidity is essential for effective stereochemical communication between the catalyst and the substrate.

-

Ethyl Substituents: The ethyl groups on the phospholane rings create a chiral pocket that influences the binding orientation of the prochiral substrate, thereby directing the approach of the reagent to a specific face of the substrate.

-

Electron-Rich Phosphorus Atoms: The phosphorus atoms in the phospholane rings are electron-rich, which enhances the back-bonding to the metal center. This strong coordination contributes to the stability and activity of the catalyst.

The Heart of the Matter: The Catalytic Mechanism

The predominant application of this compound is in asymmetric hydrogenation, a process of paramount importance for the synthesis of chiral molecules. While the precise mechanism can vary depending on the metal, substrate, and reaction conditions, a general catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin can be described.

Formation of the Active Catalyst

The catalytic cycle typically begins with a precatalyst, often a rhodium(I) complex with a labile diene ligand, such as cyclooctadiene (COD). The this compound ligand displaces the diene to form the active catalyst.

Step 1: Ligand Exchange

The bidentate this compound ligand coordinates to the Rh(I) center, displacing the COD ligand to form the catalyst precursor, [this compound]Rh(I)⁺.

The Catalytic Cycle: A Step-by-Step Breakdown

Once the active catalyst is formed, it enters the catalytic cycle. The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides, a common class of substrates, involves the following key steps:

-

Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center through the double bond and a coordinating group (e.g., an amide carbonyl). This coordination is diastereoselective, with one face of the olefin preferentially binding to the metal due to the chiral environment created by the this compound ligand.

-

Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium(I) center, forming a rhodium(III) dihydride species.

-

Migratory Insertion: One of the hydride ligands migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. This step is typically the enantioselectivity-determining step.

-

Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the rhodium(I) catalyst.

It is important to note that alternative mechanistic pathways, such as a "hydride mechanism" where hydrogen activation precedes substrate coordination, have also been proposed and may be operative for certain catalyst systems.[6][7]

The Role of this compound in Enantioselection

The high enantioselectivity observed with this compound catalysts is a direct consequence of the steric and electronic properties of the ligand. The chiral scaffold of the ligand creates a well-defined chiral pocket around the metal center. This forces the prochiral substrate to coordinate in a specific orientation to minimize steric interactions. This preferred coordination geometry then dictates the facial selectivity of the subsequent hydride transfer, leading to the formation of one enantiomer of the product in high excess.

Practical Applications and Experimental Considerations

This compound has found widespread use in the synthesis of a diverse range of chiral molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][4] Its effectiveness has been demonstrated in the asymmetric hydrogenation of various substrates.

Substrate Scope

The versatility of this compound-metal catalysts is evident in their broad substrate scope, which includes:

-

Enamides: N-acyl enamides are excellent substrates, yielding chiral amines with high enantiomeric excess (ee).

-

Enol Esters: Asymmetric hydrogenation of enol esters provides access to chiral alcohols.

-

Itaconic Acids: These substrates are readily hydrogenated to produce chiral succinic acid derivatives.

-

Ketones: While often more challenging, certain ketones can be asymmetrically hydrogenated with high enantioselectivity using Ru-(R,R)-Et-BPE catalysts.

Representative Experimental Protocol: Asymmetric Hydrogenation of an Enamide

The following is a general, illustrative protocol for the asymmetric hydrogenation of an N-acetyl enamide using a Rh-(R,R)-Et-BPE catalyst.

Materials:

-

Rh(COD)₂BF₄ (precatalyst)

-

This compound (ligand)

-

N-acetyl enamide (substrate)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, dissolve Rh(COD)₂BF₄ (1 mol%) and this compound (1.1 mol%) in the chosen solvent.

-

Stir the solution at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst.

-

-

Reaction Setup:

-

Add the N-acetyl enamide substrate to the catalyst solution.

-

Transfer the reaction mixture to the autoclave.

-

-

Hydrogenation:

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC, GC, or HPLC).

-

-

Work-up and Analysis:

-

Carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or crystallization.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

-

Table 1: Representative Data for Rh-(R,R)-Et-BPE Catalyzed Asymmetric Hydrogenation

| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | MeOH | 1 | 25 | >99 |

| (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid | (R)-N-Acetyl-4-fluorophenylalanine | MeOH | 5 | 25 | 98 |

| Dimethyl itaconate | (R)-Dimethyl methylsuccinate | CH₂Cl₂ | 10 | 25 | 97 |

Note: The data in this table are illustrative and may not represent specific literature values. Actual results will depend on the precise reaction conditions.

Role in Drug Development

The ability to synthesize single-enantiomer compounds with high efficiency and purity is critical in drug discovery and development.[8][9] Asymmetric hydrogenation catalyzed by transition metal complexes with chiral ligands like this compound is a powerful tool in this endeavor.[1] This methodology allows for the scalable and cost-effective production of chiral intermediates and active pharmaceutical ingredients (APIs). For instance, the synthesis of chiral amino acids and their derivatives, which are common building blocks in many pharmaceuticals, often relies on asymmetric hydrogenation.[10]

The high stereochemical control afforded by this compound-based catalysts is essential for ensuring the desired pharmacological activity and minimizing potential side effects associated with the unwanted enantiomer. The stereoisomeric purity of the catalyst itself is also a critical factor, as impurities can negatively impact both the enantioselectivity and the activity of the catalytic system.[11]

Conclusion

This compound has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in the realm of asymmetric hydrogenation. Its well-defined, rigid C2-symmetric structure provides a powerful platform for inducing high levels of enantioselectivity in a wide range of transformations. The mechanistic understanding of how this compound, in concert with a transition metal, orchestrates the stereochemical outcome of a reaction is crucial for the rational design of new catalysts and the optimization of existing processes. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the importance of ligands like this compound in enabling efficient and selective synthetic methodologies will undoubtedly continue to expand.

References

-

Fox, M. E., et al. (2005). Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4-. Chirality, 17(5), S117-S122. Retrieved January 14, 2026, from [Link]

-

Morris, R. H., et al. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 136(10), 3845-3859. Retrieved January 14, 2026, from [Link]

-

Crystal structure of bis[(R,R)-1,2-(binaphthylphosphonito)ethane]dichloridoiron(II) dichloromethane disolvate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1436–1440. Retrieved January 14, 2026, from [Link]

-

Glueck, D. S., et al. (2009). Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. Journal of the American Chemical Society, 131(38), 13629-13641. Retrieved January 14, 2026, from [Link]

-

Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Chiral Amine Synthesis (pp. 1-38). Wiley-VCH. Retrieved January 14, 2026, from [Link]

-

van Leeuwen, P. W. N. M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society, 141(30), 12011-12021. Retrieved January 14, 2026, from [Link]

-

Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1438-1453. Retrieved January 14, 2026, from [Link]

-

Noyori, R., et al. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry: An Asian Journal, 1(1-2), 102-110. Retrieved January 14, 2026, from [Link]

-

Grubbs, R. H., et al. (2010). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Journal of the American Chemical Society, 132(10), 3491-3495. Retrieved January 14, 2026, from [Link]

-

Brown, J. M., & Chaloner, P. A. (1980). The mechanism of asymmetric hydrogenation. Chiral bis(diphenylphosphino)-α-phenylalkane complexes in catalytic and structural studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1584-1592. Retrieved January 14, 2026, from [Link]

-

Naota, T., Takaya, H., & Murahashi, S. I. (1998). Ruthenium-Catalyzed Reactions for Organic Synthesis. Chemical Reviews, 98(7), 2599-2660. Retrieved January 14, 2026, from [Link]

-

Gridnev, I. D., Higashi, N., Asakura, K., & Imamoto, T. (2000). Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society, 122(30), 7183-7194. Retrieved January 14, 2026, from [Link]

-

Zhang, J., et al. (2023). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society, 145(4), 2456-2466. Retrieved January 14, 2026, from [Link]

-

Zhou, Q. L., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

-

Zhou, Q. L., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. ResearchGate. Retrieved January 14, 2026, from [Link]

- Genet, J. P. (1999). Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones. U.S. Patent No. 5,874,600. Washington, DC: U.S. Patent and Trademark Office.

-

Zhang, J., et al. (2023). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society, 145(4), 2456-2466. Retrieved January 14, 2026, from [Link]

-

Uemura, S., et al. (2001). Ruthenium-catalysed asymmetric hydrosilylation of ketoximes using chiral oxazolinylferrocenylphosphines. Chemical Communications, (21), 2360-2361. Retrieved January 14, 2026, from [Link]

-

Li, W., et al. (2021). Bioanalytical strategies in drug discovery and development. Critical Reviews in Analytical Chemistry, 53(1), 1-17. Retrieved January 14, 2026, from [Link]

-

Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385. Retrieved January 14, 2026, from [Link]

-

IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development. (2023). Catalent. Retrieved January 14, 2026, from [Link]

-

ASME: The American Society of Mechanical Engineers. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation | Scilit [scilit.com]

- 8. Bioanalytical strategies in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development - Aragen Life Sciences [aragen.com]

- 10. mdpi.com [mdpi.com]

- 11. Identifying stereoisomers of the asymmetric hydrogenation catalyst [Me-BPE-Rh(COD)]+BF4 - - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BPE Ligands: A Technical Guide for Asymmetric Catalysis

This guide provides an in-depth technical overview of the discovery, synthesis, and application of 1,2-bis(phospholano)ethane (BPE) ligands, a cornerstone of modern asymmetric catalysis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal science behind the efficacy of BPE ligands, offers detailed experimental protocols, and showcases their impact on the synthesis of complex chiral molecules.

Introduction: The Quest for Chirality and the Genesis of BPE Ligands

The synthesis of single-enantiomer compounds is a paramount challenge in pharmaceutical development, as the physiological activity of a drug molecule is often exclusive to one of its two enantiomers. Asymmetric hydrogenation emerged as a powerful strategy, offering a highly efficient and atom-economical route to chiral molecules. The success of this approach, however, is critically dependent on the design of the chiral ligand that coordinates to the metal center, orchestrating the stereochemical outcome of the reaction.

In the early 1990s, a significant breakthrough was achieved by Mark J. Burk and his colleagues. Their work led to the development of a novel class of C₂-symmetric bisphosphine ligands based on a phospholane (a five-membered phosphorus heterocycle) framework.[1] This family, which includes the renowned DuPhos and BPE ligands, was engineered to possess a unique combination of steric and electronic properties. The BPE ligands, formally known as 1,2-bis(2,5-dialkylphospholano)ethanes, are characterized by a flexible ethane backbone connecting two chiral phospholane rings. This structure proved to be exceptionally effective in creating a well-defined and highly effective chiral environment around the metal catalyst, leading to unprecedented levels of enantioselectivity in hydrogenation reactions.[1]

The key innovation of the BPE design lies in the systematic tunability of the steric environment by altering the 2,5-disubstituted groups on the phospholane rings. This allows for the optimization of the ligand for specific substrates, a feature that has cemented their status as "privileged ligands" in the toolkit of synthetic chemists.

Ligand Synthesis and Catalyst Preparation: A Self-Validating Workflow

The synthesis of BPE ligands is a multi-step process that demands rigorous control over stereochemistry. The most common route begins with a readily available chiral starting material, such as (R,R)-(+)- or (S,S)-(-)-hexane-2,5-diol, to establish the absolute stereochemistry of the final ligand. The quality of the final ligand, and thus the performance of the catalyst, is directly tied to the stereoisomeric purity of its precursors.[2]

Diagram: General Synthetic Workflow for BPE Ligands

Caption: A simplified workflow for the synthesis of (R,R)-Me-BPE.

Detailed Protocol 1: Synthesis of (R,R)-Me-BPE

This protocol provides a representative procedure for the synthesis of 1,2-bis((2S,5S)-2,5-dimethylphospholano)ethane, a widely used BPE ligand.

Step 1: Synthesis of the Cyclic Sulfate from (2R,5R)-Hexane-2,5-diol

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve (2R,5R)-hexane-2,5-diol (1 equiv.) in anhydrous carbon tetrachloride.

-

Cool the solution to 0 °C and add pyridine (2.2 equiv.).

-

Add thionyl chloride (1.1 equiv.) dropwise while maintaining the temperature at 0 °C. Stir for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with ice water and extract the product with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the cyclic sulfite.

-

Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add sodium periodate (1.5 equiv.) and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir vigorously at room temperature for 4 hours. The reaction mixture will turn from dark brown to green.

-

Partition the mixture between diethyl ether and water. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude cyclic sulfate, which can be purified by chromatography.

Step 2: Synthesis of (S,S)-Me-BPE

-

Prepare a solution of 1,2-bis(phosphino)ethane in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C and add n-butyllithium (2.0 equiv.) dropwise to form the dilithio salt.

-

Slowly add a solution of the cyclic sulfate from Step 1 (2.0 equiv.) in anhydrous THF to the dilithio salt solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and extract the product with diethyl ether.

-

Wash the organic layer with deoxygenated water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by distillation or chromatography under inert conditions to yield the (S,S)-Me-BPE ligand as a colorless, air-sensitive liquid.

Catalyst Preparation

The active catalyst is typically prepared in situ or as a stable pre-catalyst by reacting the BPE ligand with a suitable rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene).

Protocol 2: Preparation of [(R,R)-Me-BPE-Rh(COD)]BF₄

-

In a glovebox, charge a Schlenk flask with (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate.[3][4]

-

Add degassed dichloromethane to dissolve the complex.

-

The resulting orange to red-orange solution is the pre-catalyst and can be used directly for hydrogenation reactions.

Mechanism of Action: The Catalytic Cycle of Asymmetric Hydrogenation

The high enantioselectivity of BPE-Rh catalysts stems from the formation of a rigid, chiral pocket around the metal center. The accepted mechanism for the asymmetric hydrogenation of enamides, a common substrate class, involves several key steps. The substrate coordinates to the rhodium center in a bidentate fashion through the olefin and the amide carbonyl oxygen. This coordination geometry is what dictates the facial selectivity of the subsequent hydrogen addition.

Diagram: Catalytic Cycle of Rh-BPE Asymmetric Hydrogenation

Caption: The generally accepted catalytic cycle for Rh-BPE catalyzed enamide hydrogenation.

The key to enantioselectivity lies in the formation of two diastereomeric catalyst-substrate complexes. The C₂-symmetry of the BPE ligand creates a chiral environment where one of these diastereomers is significantly lower in energy than the other. The reaction then proceeds predominantly through this lower-energy pathway, leading to the formation of one enantiomer of the product in high excess. The oxidative addition of hydrogen to this complex is often the rate-determining step, followed by migratory insertion and reductive elimination to release the chiral product and regenerate the catalyst.[5][6]

Performance and Applications in Pharmaceutical Synthesis

BPE ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of prochiral substrates, including enamides, enol esters, and β-keto esters, consistently delivering products with high enantiomeric excess (ee). The steric and electronic properties of the BPE ligand can be fine-tuned by varying the alkyl or aryl substituents on the phospholane rings, allowing for optimization of the catalyst for a specific substrate.

Data Presentation: Comparative Performance of BPE Ligands

The following table summarizes the performance of various BPE-Rh catalysts in the asymmetric hydrogenation of a standard enamide substrate, N-acetyl-α-phenylenamide.

| Ligand | Substrate | Catalyst Loading (mol%) | Pressure (psi H₂) | ee (%) | TON (Turnover Number) | TOF (h⁻¹) | Reference |

| (R,R)-Me-BPE | N-acetyl-α-phenylenamide | 0.2 | 60 | >95 | up to 50,000 | >5,000 | [1] |

| (R,R)-Et-BPE | N-acetyl-α-phenylenamide | 0.2 | 60 | >95 | ~500 | - | [1] |

| (R,R)-i-Pr-BPE | β-Keto Esters | - | - | >98 | - | - | [1] |

| (R,R)-Ph-BPE | Dehydro-levetiracetam | - | - | >99 | - | - | [7] |

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.[8]

Case Study: Synthesis of Candoxatril Intermediate

A pivotal application of the related DuPhos ligand family, which shares the phospholane motif with BPE ligands, is in the synthesis of a key glutarate intermediate for the drug Candoxatril. The (R,R)-Me-DuPHOS-Rh catalyst enabled a highly efficient and enantioselective hydrogenation of a unique carboxylate substrate, affording the desired product in >99% ee and 95% yield on a multi-kilogram scale.[2] This case highlights the industrial relevance and robustness of this ligand class.

Case Study: Synthesis of Sitagliptin

While not a BPE ligand, the synthesis of the anti-diabetic drug Sitagliptin utilizes a highly enantioselective hydrogenation of an enamine precursor.[9] The development of this process involved screening a variety of chiral phosphine ligands, demonstrating the critical role of ligand selection in achieving high efficiency and enantiopurity in pharmaceutical manufacturing. The principles of ligand design and catalyst optimization pioneered with the BPE family are directly applicable to such challenges.

Experimental Protocols for Application

The following protocols provide a practical guide for conducting an asymmetric hydrogenation reaction and analyzing the results.

Detailed Protocol 3: Asymmetric Hydrogenation of an Enamide

This protocol describes a general procedure for the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard substrate for evaluating catalyst performance.

Materials:

-

[(R,R)-Me-BPE-Rh(COD)]BF₄ pre-catalyst

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave) with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1 mmol) and the Rh-BPE pre-catalyst (e.g., 0.002 mmol, 0.2 mol%).

-

Add anhydrous, degassed methanol (e.g., 5 mL) to dissolve the solids.

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 60 psi).

-

Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the hydrogen uptake ceases (typically 1-4 hours), carefully vent the autoclave.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.

Detailed Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Racemic standard of the product

-

Product sample from the hydrogenation reaction

Procedure:

-

Method Development:

-

Prepare a solution of the racemic product standard.

-

Inject the racemic standard onto the chiral column to determine the retention times of both enantiomers and to ensure baseline separation.

-

Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate to achieve good resolution (Rs > 1.5) in a reasonable analysis time.

-

-

Sample Analysis:

-

Prepare a dilute solution of the hydrogenation product in the mobile phase.

-

Inject the sample onto the HPLC system using the optimized method.

-

Integrate the peak areas for the two enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

The ee is calculated using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.[10]

-

Conclusion and Future Outlook

The discovery and development of BPE ligands represent a landmark achievement in asymmetric catalysis. Their modular design, high efficacy, and broad applicability have profoundly impacted the synthesis of chiral pharmaceuticals and fine chemicals. The principles of C₂-symmetric ligand design and the understanding of the mechanistic intricacies of their metal complexes continue to inspire the development of new generations of catalysts. As the demand for enantiomerically pure compounds grows, the legacy of BPE ligands will undoubtedly continue to drive innovation in the field of asymmetric synthesis, enabling more efficient, selective, and sustainable chemical manufacturing.

References

-

Burk, M. J., Feaster, J. E., Harlow, R. L. (1991). Synthesis and structural characterization of C2-symmetric bis(phospholanes) and their use in catalytic asymmetric hydrogenation. Organometallics, 10(7), 2101–2106. [Link]

-

Mei, P., Ma, Z., Chen, Y., Wu, Y., Hao, W., Fan, Q., & Zhang, W. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews, 53(11), 6735-6778. [Link]

-

Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10475. [Link]

-

Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. [Link]

-

Gridnev, I. D., Yamanoi, Y., Higashi, N., Tsuruta, H., & Imamoto, T. (2001). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]

-

Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

-

Burk, M. J., Gross, M. F., Martinez, J. P. (1995). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. Journal of the American Chemical Society, 117(37), 9375-9376. [Link]

-

Wikipedia. 1,2-Bis(dimethylphosphino)ethane. [Link]

-

PubChem. 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate. [Link]

-

Chirik, P. J., & Tofan, D. (2018). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 37(15), 2545–2553. [Link]

-

Sánchez-Carnerero, E. M., & de la Escosura-Muñiz, A. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 17(8), 9467–9477. [Link]

-

Chen, C. Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6335-6340. [Link]

-

Reetz, M. T., & Sostmann, S. (2001). Biarylphosphonites: a class of monodentate phosphorus(III) ligands that outperform their chelating analogues in asymmetric hydrogenation catalysis. Chemical Communications, (11), 944-945. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

-

Framery, E., & Dufaud, V. (2007). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 9(7), 741-746. [Link]

-

ResearchGate. A comparison between the catalytic activity expressed in the turnover frequency (TOF, s-1). [Link]

-

Wikipedia. Turnover number. [Link]

-

The University of Liverpool Repository. Rhodium Catalysed Transfer Hydrogenation and Transamination. [Link]

-

ChemRxiv. Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. [Link]

-

University of Groningen. Ligand screening in Rh-catalysed asymmetric hydrogenation of methyl 2-acetamidoacrylate. [Link]

-